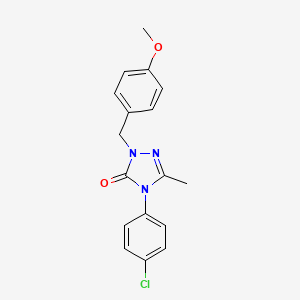

4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

4-(4-Chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a heterocyclic core with three distinct substituents: a 4-chlorophenyl group at position 4, a 4-methoxybenzyl group at position 2, and a methyl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-3-9-16(23-2)10-4-13)17(22)21(12)15-7-5-14(18)6-8-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFZSECJWFHORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, a hydrazine derivative can react with a 1,3-dicarbonyl compound under acidic or basic conditions to form the triazole ring.

-

Substitution Reactions: : The chlorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.

-

Methylation: : The methyl group is typically introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

-

Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic substitution at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Bases like sodium hydride, potassium carbonate, and nucleophiles such as alkoxides or amines are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-(4-chlorophenyl)-2-(4-formylbenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, while reduction of the triazole ring could produce 4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-1,2,4-triazolidine.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for its bioactivity. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as pharmaceuticals. The triazole ring is a common motif in many drugs, and modifications to the chlorophenyl and methoxybenzyl groups could enhance the compound’s efficacy and selectivity.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolone derivatives exhibit significant structural diversity, primarily through substitutions at positions 2, 4, and 5 of the core. Key comparisons include:

Key Observations :

- Halogen Effects : Chlorine (Cl) and fluorine (F) substituents enhance lipophilicity and bioactivity. For example, 4-Cl-phenyl derivatives (e.g., compound in ) show antimicrobial activity, while fluorinated analogs (e.g., ) exhibit similar structural conformations but altered crystal packing due to halogen size differences.

- Methoxy vs. Sulfonyl Groups : The 4-methoxybenzyl group in the target compound may improve metabolic stability compared to sulfonyl-containing analogs (e.g., ), which display stronger electron-withdrawing effects.

Physicochemical Properties

- Melting Points : Methyl-substituted triazolones (e.g., 7, m.p. 147–149°C ) generally have lower melting points than bulkier analogs (e.g., 9b, m.p. 214–216°C ), reflecting differences in molecular symmetry and packing.

- Spectral Data: FT-IR: C=O stretches appear at ~1,670–1,710 cm⁻¹ across derivatives (e.g., 1,673 cm⁻¹ in vs. 1,708 cm⁻¹ in ), sensitive to electron-withdrawing substituents. NMR: Aromatic protons in 5c (δ 6.97–7.46 ppm ) are deshielded compared to non-fluorinated analogs, consistent with electronegative substituent effects.

Crystallographic and Computational Insights

- Crystal Packing : Fluorophenyl derivatives (e.g., ) exhibit tighter packing than chlorinated analogs due to smaller van der Waals radii, impacting solubility.

- DFT Studies : Bis-triazol derivatives (e.g., ) reveal delocalized electron densities at the triazolone core, correlating with antileishmanial activity.

Biological Activity

The compound 4-(4-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula: CHClNO

- Molecular Weight: 319.80 g/mol

- Functional Groups: Triazole ring, chlorophenyl group, methoxybenzyl moiety

Biological Activity Overview

Triazole derivatives are known for their broad spectrum of biological activities including antimicrobial , antifungal , and anticancer effects. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.9 |

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The triazole scaffold interacts with various enzymes critical for cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest at the G2/M phase, preventing further cell division.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

- Study on Mice with Tumor Xenografts : In a study using mice implanted with human tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was noted at doses as low as 10 mg/kg body weight.

- Synergistic Effects with Other Chemotherapeutics : The compound has also been evaluated for its potential synergistic effects when combined with established chemotherapeutic agents such as cisplatin and doxorubicin. Enhanced efficacy was observed, suggesting a promising avenue for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.